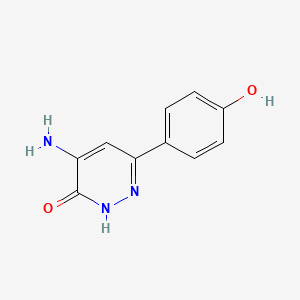

4-Amino-6-(4-hydroxyphenyl)pyridazin-3(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-3-(4-hydroxyphenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c11-8-5-9(12-13-10(8)15)6-1-3-7(14)4-2-6/h1-5,14H,(H2,11,12)(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXZYGQGFOTKAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=O)C(=C2)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80536539 | |

| Record name | 4-Amino-6-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,6-dihydropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80536539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93251-24-2 | |

| Record name | 4-Amino-6-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,6-dihydropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80536539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Amino 6 4 Hydroxyphenyl Pyridazin 3 2h One and Its Analogs

Strategies for the Construction of the Pyridazinone Core

The formation of the pyridazinone ring system is a critical step in the synthesis of 4-Amino-6-(4-hydroxyphenyl)pyridazin-3(2H)-one. Various strategies have been developed to efficiently construct this heterocyclic scaffold, primarily involving cyclization reactions of appropriately substituted precursors.

Direct Ring Synthesis Approaches for Pyridazinone Formation

Direct synthesis approaches often involve the condensation of a dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. These methods provide a straightforward route to the pyridazinone core. The choice of starting materials is crucial and dictates the substitution pattern of the final product.

Cyclocondensation Reactions in Pyridazinone Synthesis

Cyclocondensation reactions are a cornerstone in the synthesis of pyridazinones. These reactions typically involve the intramolecular cyclization of a hydrazone or a similar intermediate derived from a keto-acid or a related compound. The reaction of a 1,4-dicarbonyl compound with hydrazine hydrate (B1144303) is a common and effective method for the formation of the pyridazinone ring. For instance, the cyclization of β-aroylpropionic acids with hydrazine hydrate is a widely used method for preparing 6-aryl-4,5-dihydropyridazin-3(2H)-ones, which can be subsequently aromatized.

A general representation of this reaction is the condensation of an aryl-substituted γ-ketoacid with hydrazine, leading to the formation of the corresponding 6-aryl-4,5-dihydropyridazin-3(2H)-one. This intermediate can then be oxidized to the aromatic pyridazin-3(2H)-one.

Approaches from Precursors like β-Aroylpropionic Acids or Monohydrazones

A prevalent and reliable method for the synthesis of the 6-(4-hydroxyphenyl)pyridazin-3(2H)-one core involves the use of β-(4-hydroxybenzoyl)propionic acid as a key precursor. This acid can be synthesized through the Friedel-Crafts acylation of phenol (B47542) with succinic anhydride. The subsequent reaction of β-(4-hydroxybenzoyl)propionic acid with hydrazine hydrate leads to the formation of 6-(4-hydroxyphenyl)-4,5-dihydropyridazin-3(2H)-one.

This dihydropyridazinone can then be subjected to an oxidation step to introduce the double bond and form the aromatic pyridazinone ring. Common oxidizing agents for this transformation include bromine in acetic acid or other suitable reagents.

Functionalization and Derivatization Approaches for this compound

Once the 6-(4-hydroxyphenyl)pyridazin-3(2H)-one core is synthesized, further functionalization is required to introduce the 4-amino group and to modify the hydroxyphenyl moiety, allowing for the exploration of structure-activity relationships.

Introduction and Transformation of the 4-Amino Group

The introduction of an amino group at the 4-position of the pyridazinone ring is a key step in the synthesis of the target compound. A common strategy to achieve this is through a two-step process involving nitration followed by reduction.

The 6-(4-hydroxyphenyl)pyridazin-3(2H)-one is first subjected to nitration. This is typically carried out using a mixture of nitric acid and sulfuric acid, or other nitrating agents, to introduce a nitro group at the 4-position of the pyridazinone ring, yielding 4-nitro-6-(4-hydroxyphenyl)pyridazin-3(2H)-one. core.ac.uk

The subsequent step is the reduction of the nitro group to an amino group. This transformation can be effectively achieved using various reducing agents. A common method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source like ammonium (B1175870) formate (B1220265) or hydrogen gas. core.ac.ukresearchgate.net This reduction yields the desired this compound.

An alternative direct amination method has also been reported for 3(2H)-pyridazinones using hydrazine. nih.gov

Modification of the 6-(4-Hydroxyphenyl) Moiety

The phenolic hydroxyl group of the 6-(4-hydroxyphenyl) moiety offers a site for further derivatization, which can be crucial for modulating the compound's properties. Standard synthetic transformations such as O-alkylation and O-acylation can be employed.

O-Alkylation: This involves the reaction of the hydroxyl group with an alkylating agent, such as an alkyl halide or a dialkyl sulfate, in the presence of a base. This results in the formation of an ether linkage. For example, the reaction of 6-(4-hydroxyphenyl)pyridazin-3(2H)-one with an alkyl bromide in the presence of a base like potassium carbonate would yield the corresponding 6-(4-alkoxyphenyl)pyridazin-3(2H)-one. nih.gov

O-Acylation: This modification involves the esterification of the phenolic hydroxyl group. It can be achieved by reacting the pyridazinone with an acyl halide or an acid anhydride, often in the presence of a base or an acid catalyst. This leads to the formation of an ester derivative. beilstein-journals.org

These functionalization strategies provide a versatile platform for the synthesis of a wide range of analogs of this compound, enabling detailed studies of their chemical and biological properties.

N-Substitution Reactions on the Pyridazinone Ring

The nitrogen atom at the 2-position (N2) of the pyridazinone ring is a common site for functionalization, allowing for the introduction of diverse substituents to modulate the compound's physicochemical and biological properties. Various N-substitution reactions are employed to synthesize a wide array of pyridazinone analogs.

One straightforward method is N-alkylation . This can be achieved by reacting the pyridazinone core with alkylating agents such as dimethyl sulfate, diethyl sulfate, or ethyl bromoacetate (B1195939). researchgate.netnih.gov For instance, pyridazin-3(2H)-one derivatives can be condensed with ethyl bromoacetate in a suitable solvent like dry tetrahydrofuran (B95107) (THF), often in the presence of a base like potassium carbonate and a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB), to yield the corresponding N-substituted esters. nih.gov Similarly, alkylation with ethyl bromide can be performed under standard conditions in anhydrous dimethylformamide (DMF). scispace.com

The Mannich reaction provides another versatile route for N-substitution, introducing aminomethyl groups onto the pyridazinone ring. unibo.it This reaction typically involves treating the parent 6-aryl-4,5-dihydro-(2H)-pyridazin-3-one with formaldehyde (B43269) and a secondary amine, such as imidazole (B134444) or 1,2,4-triazole (B32235), in ethanol. The mixture is often refluxed for several hours to yield the desired N-substituted product. unibo.it

Furthermore, nucleophilic substitution reactions on the pyridazinone ring can lead to N-functionalized products. For example, the reaction of 6-aryl-pyridazinone intermediates with ethyl chloroacetate (B1199739) can yield N-alkylated products, which can be further modified. nih.gov These reactions are crucial for building a library of compounds with varied substituents for structure-activity relationship (SAR) studies. nih.govbenthamdirect.com

Table 1: Examples of N-Substitution Reactions on the Pyridazinone Ring

| Reaction Type | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Dimethyl sulfate, Diethyl sulfate | N-methyl/N-ethyl pyridazinone | researchgate.net |

| N-Alkylation | Ethyl bromoacetate, K₂CO₃, TBAB, dry THF, reflux | N-ethoxycarbonylmethyl pyridazinone | nih.gov |

| N-Alkylation | Ethyl bromide, anhydrous DMF | N-ethyl pyridazinone | scispace.com |

| N-Alkylation | Ethyl chloroacetate | N-ethoxycarbonylmethyl pyridazinone | nih.gov |

| Mannich Reaction | Formaldehyde, Secondary amine (e.g., imidazole), Ethanol, reflux | N-(aminomethyl)pyridazinone | unibo.it |

Advanced Synthetic Techniques and Reaction Condition Optimization

To enhance efficiency, selectivity, and sustainability, advanced synthetic methods are continuously being developed for pyridazinone synthesis. These techniques focus on catalytic processes, stereochemical control, and adherence to green chemistry principles.

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to complex molecules with improved yields and milder reaction conditions. An innovative approach is the organophosphorus-catalyzed intramolecular Diaza-Wittig reaction, which has been successfully applied to the synthesis of substituted pyridazine (B1198779) derivatives from substrates containing a diazo functionality. ekb.eg This method utilizes a phospholene oxide as a catalyst in the presence of a reducing agent like diphenylsilane, with toluene (B28343) being an effective solvent at 100 °C. ekb.eg

Palladium-catalyzed cross-coupling reactions are also highly effective for introducing various substituents onto the pyridazinone core, demonstrating their power in creating functionalized heterocyclic systems. scispace.com Additionally, Lewis acids such as zinc chloride (ZnCl₂) have been used as catalysts in fusion reactions to synthesize pyridazine derivatives. For example, fusing a precursor with ammonium acetate (B1210297) in the presence of a catalytic amount of ZnCl₂ can yield the desired heterocyclic product. rsc.org

Controlling selectivity is a critical challenge in the synthesis of polysubstituted pyridazinones. The condensation of unsymmetrical 1,4-bifunctional reagents with substituted hydrazines can lead to mixtures of regioisomers. urfu.rumdpi.com The chemo- and regioselectivity of these reactions are highly dependent on the nature of the substituents on the starting materials and the reaction conditions, such as temperature and the presence of acid or base catalysts. urfu.rumdpi.com

For instance, in the reaction of 1,2,4-triketone analogs with hydrazines, the direction of the initial nucleophilic attack can be switched, leading to either pyrazole (B372694) or pyridazinone derivatives. urfu.rumdpi.com The electronic properties of the substituents in the triketone play a crucial role in determining the outcome. urfu.rumdpi.com

Regioselectivity is also a key consideration in nucleophilic aromatic substitution reactions on substituted pyridazinone rings. For example, the reaction of 4,5,6-trifluoropyridazin-3(2H)-one with nitrogen nucleophiles often yields a mixture of 4- and 5-substituted isomers. The ratio of these isomers is influenced by the nature of the incoming nucleophile. nih.gov Furthermore, 1,3-dipolar cycloaddition reactions, such as those between mesoionic oxazolo-pyridazinones and non-symmetrical alkynes, can be designed to proceed with high regioselectivity to form fused pyrrolo[1,2-b]pyridazine (B13699388) systems. nih.gov

The integration of green chemistry principles into pyridazinone synthesis aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. unibo.itinstituteofsustainabilitystudies.com Key strategies include the use of alternative energy sources, environmentally benign solvents, and one-pot reactions. researchgate.netekb.eg

Microwave irradiation and ultrasound have emerged as effective green tools, often leading to excellent yields and significantly reduced reaction times while avoiding volatile and toxic organic solvents. scispace.comekb.eg Solvent-free "neat" reactions or grinding techniques also represent an eco-friendly approach. ekb.eg For example, the synthesis of various pyridazinone derivatives has been achieved efficiently by grinding reactants together or using microwave heating, which compares favorably to conventional heating methods. ekb.eg

One-pot, multicomponent reactions are another cornerstone of green synthesis, streamlining processes and reducing the need for intermediate purification steps. researchgate.netekb.eg The use of recyclable catalysts, such as the ionic liquid 1-butyl-3-methylimidazolium bromochloroaluminate ([bmim]Br-AlCl₃), in ultrasound-promoted synthesis further enhances the sustainability of these methods. scispace.com

Table 2: Green Chemistry Approaches in Pyridazinone Synthesis

| Green Technique | Description | Advantages | Reference |

|---|---|---|---|

| Microwave Irradiation | Use of microwave energy to heat reactions. | Reduced reaction times, improved yields, avoidance of toxic solvents. | scispace.comekb.eg |

| Ultrasound Irradiation | Use of ultrasonic waves to promote reactions. | Excellent yields, shorter reaction times, environmentally benign. | scispace.com |

| Grinding (Mechanochemistry) | Solvent-free reaction by grinding solid reactants. | Avoids hazardous solvents, simple procedure. | ekb.eg |

| One-Pot Reactions | Multiple reaction steps are performed in a single reactor. | Increased efficiency, reduced waste from purification steps. | researchgate.netekb.eg |

| Recyclable Catalysts | Use of catalysts that can be recovered and reused. | Reduced cost and waste. | scispace.com |

Purification and Isolation Strategies for Pyridazinone Compounds

The isolation and purification of the target pyridazinone compounds are critical steps to ensure high purity for subsequent characterization and biological evaluation. The choice of method depends on the physical properties of the compound (e.g., solubility, crystallinity) and the nature of the impurities.

A common and effective method for purifying solid pyridazinone products is recrystallization . This technique involves dissolving the crude product in a suitable hot solvent or solvent mixture and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the solution. Ethanol is a frequently used solvent for this purpose. unibo.it After crystallization, the pure solid is typically collected by filtration .

When recrystallization is not sufficient or for non-crystalline products, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) as a mobile phase (solvent) is passed through the column. It is highly effective for separating complex mixtures and isolating the desired product with high purity.

In many synthetic procedures, a preliminary workup is performed before the final purification. This often involves pouring the reaction mixture into water or crushed ice to precipitate the crude product, which is then collected by filtration. unibo.itrsc.org If necessary, the aqueous mixture may be neutralized with an acid or base to facilitate precipitation.

After a comprehensive search for scientific literature, detailed experimental spectroscopic and analytical data for the specific compound this compound could not be located. The available research literature focuses on the synthesis and characterization of structurally related pyridazinone derivatives, but does not provide a complete set of the requested data (¹H NMR, ¹³C NMR, 2D NMR, ESI-MS, and HRMS) for this exact molecule.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings strictly adhering to the provided outline for this compound at this time. To maintain scientific accuracy, data from related but different compounds cannot be substituted.

Constructing the requested article with the required level of scientific accuracy and detail is not possible without access to these specific experimental findings. The generation of an article would require speculation or the use of data from related but structurally different compounds, which would not adhere to the strict focus on "this compound".

Spectroscopic and Advanced Analytical Characterization of 4 Amino 6 4 Hydroxyphenyl Pyridazin 3 2h One

Chromatographic Methodologies for Purity Assessment and Separation

The purity and separation of 4-Amino-6-(4-hydroxyphenyl)pyridazin-3(2H)-one and related derivatives are commonly assessed using chromatographic techniques. These methods are essential for monitoring reaction progress, isolating final products, and ensuring the compound meets required purity standards for further studies. core.ac.ukmdpi.com High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most prevalent methods employed for these purposes. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For pyridazinone derivatives, Reverse-Phase HPLC (RP-HPLC) is a frequently utilized method for purity evaluation. nih.gov

In the analysis of 4-amino-pyridazin-3(2H)-one derivatives, specific HPLC conditions have been established to ensure high purity (≥95%) of the final compounds. core.ac.ukresearchgate.net The methodology typically employs a C18 column and a gradient elution system. nih.govrjptonline.org A common mobile phase consists of a mixture of an aqueous solution with an acid modifier, such as trifluoroacetic acid (TFA), and an organic solvent like acetonitrile (B52724) (ACN). core.ac.uk This setup allows for the efficient separation of the target compound from starting materials, intermediates, and by-products. Detection is commonly performed using a UV detector at wavelengths where the chromophore of the pyridazinone ring absorbs significantly, such as 254 nm and 281 nm. core.ac.uk

Detailed parameters for a typical HPLC analysis of 4-amino-pyridazin-3(2H)-one derivatives are summarized in the table below.

| Parameter | Conditions |

| Stationary Phase | Octadecylsilane (C18) Column |

| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in Water |

| B: Acetonitrile (ACN) | |

| Flow Rate | 0.3 mL/min |

| Detection | UV Spectrophotometry at 254 nm and 281 nm |

| Injection Volume | 10–30 µL |

| Purity Achieved | ≥95% |

This table is based on data from a study on 4-amino-pyridazin-3(2H)-one derivatives. core.ac.uk

The retention time (t_R) of the compound is a key parameter for its identification under specific chromatographic conditions. core.ac.uk The validation of HPLC methods typically includes assessing parameters such as selectivity, precision, accuracy, and linearity to ensure the reliability of the results. nih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective chromatographic technique widely used for monitoring the progress of chemical reactions and for the initial assessment of the purity of synthesized compounds. mdpi.comresearchgate.net It is a fundamental tool in the synthesis of pyridazinone derivatives. mdpi.com

For compounds like this compound, TLC is typically performed on plates coated with a stationary phase, most commonly silica (B1680970) gel 60 F254. mdpi.comnih.gov The 'F254' designation indicates that the stationary phase contains a fluorescent indicator that allows for the visualization of UV-active compounds under a UV lamp (at 254 nm). The separation is achieved by developing the plate in a sealed chamber containing a suitable mobile phase, which is a mixture of organic solvents. nih.gov The choice of eluent is critical and is determined empirically to achieve a good separation between the spot of the desired product and those of impurities or starting materials. researchgate.net After development, the separated spots are visualized, and their Retardation factor (R_f) values are calculated. The R_f value, a ratio of the distance traveled by the compound to the distance traveled by the solvent front, helps in the identification and purity assessment of the sample. libretexts.org A pure compound should ideally appear as a single spot on the TLC plate. researchgate.net

The components of a typical TLC system used for the analysis of pyridazinone derivatives are outlined below.

| Component | Description |

| Stationary Phase | Silica gel 60 F254 coated on aluminum or glass plates |

| Mobile Phase (Eluent) | A mixture of solvents, e.g., Ethyl acetate (B1210297)/Hexane mdpi.com or Butanol/Acetic acid/Water nih.gov |

| Application | Spotting the dissolved sample onto the baseline of the plate |

| Development | Ascending elution in a closed chamber saturated with mobile phase vapor |

| Visualization | UV light at 254 nm for UV-active compounds |

This table outlines the general components and procedures for TLC analysis as applied to pyridazinone and related organic compounds. mdpi.comnih.gov

Chemical Reactivity and Transformation Mechanisms of the Pyridazinone Core

General Reactivity of the Pyridazin-3(2H)-one Ring System

The pyridazin-3(2H)-one nucleus is characterized by a six-membered ring containing two adjacent nitrogen atoms and a ketone functionality. This arrangement imparts a unique electronic nature to the ring, making it susceptible to a variety of chemical transformations. The presence of the nitrogen atoms and the keto group influences the electron density around the ring, rendering it a privileged scaffold in the development of therapeutic agents. researchgate.net

The reactivity of the pyridazinone core is multifaceted, allowing for functionalization at various positions. The ring nitrogen at the 2-position can be alkylated or acylated, while the carbon atoms of the ring can undergo substitution reactions. The carbonyl group at the 3-position can also participate in various chemical transformations. The inherent polarity and hydrogen bonding capabilities of the pyridazinone moiety contribute to its interaction with biological targets. nih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Chemical Compound

Electrophilic Substitution:

Direct electrophilic substitution on the pyridazinone ring of 4-Amino-6-(4-hydroxyphenyl)pyridazin-3(2H)-one is not commonly reported. The electron-withdrawing nature of the pyridazinone core generally deactivates it towards electrophilic attack. However, the presence of the electron-donating 4-amino and 6-(4-hydroxyphenyl) groups can influence the reactivity of the phenyl ring towards electrophiles.

Nucleophilic Substitution:

Nucleophilic substitution reactions are more prevalent in the chemistry of pyridazinones, particularly when the ring is substituted with good leaving groups such as halogens. researchgate.netresearchgate.net While this compound itself does not possess a leaving group on the pyridazinone core, its derivatives can be synthesized to undergo such reactions. For instance, the synthesis of various 6-arylpyridazin-3(2H)-one derivatives often involves the nucleophilic displacement of a halogen at the 6-position. nih.gov

The general mechanism for nucleophilic aromatic substitution (SNAr) on a pyridazinone ring involves the addition of a nucleophile to form a resonance-stabilized intermediate (a Meisenheimer-like complex), followed by the elimination of the leaving group. The regioselectivity of such reactions is influenced by the nature of the substituents on the ring. researchgate.net

Transformations Involving the 4-Amino and 6-(4-Hydroxyphenyl) Moieties

The 4-amino and 6-(4-hydroxyphenyl) substituents on the pyridazinone core are key sites for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives.

Transformations of the 4-Amino Group:

The 4-amino group can undergo a range of reactions, including:

Acylation: The amino group can be readily acylated with various acylating agents, such as anhydrides, to form the corresponding amides. This modification is often used to introduce different functional groups and modulate the biological activity of the parent compound. nih.gov

Formation of Ureas and Thioureas: Reaction of the 4-amino group with isocyanates or isothiocyanates leads to the formation of urea (B33335) and thiourea (B124793) derivatives, respectively. nih.gov

Coupling Reactions: The amino group can participate in coupling reactions, for example, with aryl boronic acids in the presence of a copper catalyst, to form N-aryl derivatives. nih.gov

Diazotization: The 4-amino group can be converted to a diazonium salt, which can then be subjected to various nucleophilic substitution reactions to introduce a wide range of functionalities.

Transformations of the 6-(4-Hydroxyphenyl) Moiety:

The 6-(4-hydroxyphenyl) group offers several possibilities for chemical modification:

Etherification: The hydroxyl group on the phenyl ring can be converted into an ether by reaction with alkyl halides or other electrophiles. This allows for the introduction of various alkyl or aryl groups, which can influence the compound's pharmacokinetic and pharmacodynamic properties.

Esterification: The hydroxyl group can be esterified to introduce different acyl groups.

Substitution on the Phenyl Ring: The phenyl ring itself can undergo electrophilic substitution reactions, with the hydroxyl group directing incoming electrophiles to the ortho and para positions.

The following table summarizes some of the key transformations of the 4-amino and 6-(4-hydroxyphenyl) moieties:

| Moiety | Reaction Type | Reagents and Conditions | Product Type |

| 4-Amino | Acylation | Acyl anhydride, pyridine (B92270) | 4-Acylamino-pyridazinone |

| 4-Amino | Urea Formation | Isocyanate, triphosgene | 4-Ureido-pyridazinone |

| 4-Amino | N-Arylation | Aryl boronic acid, Cu(OAc)₂, triethylamine | 4-(Arylamino)-pyridazinone |

| 6-(4-Hydroxyphenyl) | Etherification | Alkyl halide, base | 6-(4-Alkoxyphenyl)-pyridazinone |

Reaction Mechanisms and Mechanistic Studies of Pyridazinone Transformations

The mechanisms of reactions involving the pyridazinone core are crucial for understanding and predicting their outcomes. As previously mentioned, nucleophilic aromatic substitution (SNAr) is a key reaction type for functionalizing the pyridazinone ring. The stepwise addition-elimination mechanism is generally accepted for these transformations. researchgate.net

Mechanistic studies often employ computational methods and kinetic experiments to elucidate the transition states and intermediates involved in these reactions. For instance, in the synthesis of pyridazinone derivatives, understanding the regioselectivity of nucleophilic attack is critical. The electronic properties of the substituents on the pyridazinone ring play a significant role in directing the incoming nucleophile.

Synthesis and Reactivity of Advanced Pyridazinone Derivatives

The synthetic accessibility of the pyridazinone scaffold has led to the development of a vast number of advanced derivatives with a wide range of biological activities. researchgate.nettandfonline.com Starting from this compound, a multitude of derivatives can be synthesized by combining the transformations mentioned in section 4.3.

For example, the 4-amino group can be converted to a urea, and the 6-(4-hydroxyphenyl) group can be etherified in a sequential manner to produce highly functionalized molecules. nih.gov These advanced derivatives can then be screened for various biological activities, such as enzyme inhibition or receptor binding. nih.gov

The reactivity of these advanced derivatives will depend on the nature of the newly introduced functional groups. For instance, the introduction of an additional reactive site could allow for further selective modifications, leading to even more complex and potentially more potent molecules.

Theoretical and Computational Chemistry Studies on 4 Amino 6 4 Hydroxyphenyl Pyridazin 3 2h One

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule, which govern its reactivity and interactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For pyridazinone derivatives, DFT calculations are employed to determine various molecular properties. mdpi.comresearchgate.net Studies on related compounds, such as 4,5-dichloropyridazin-3-(2H)-one, have utilized the B3LYP/6-31G(d,p) level of theory to calculate molecular geometry, vibrational frequencies, and electronic properties. researchgate.net

Such analyses typically involve the calculation of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. mdpi.com For instance, a smaller energy gap suggests higher reactivity.

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps illustrate the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites. In a study of 4,5-dichloropyridazin-3-(2H)-one, the most negative region was located on the oxygen atom of the carbonyl group, indicating it as a likely site for electrophilic attack. researchgate.net Global descriptor parameters such as electronegativity (χ), chemical hardness (η), and global softness (σ) are also calculated to provide a comprehensive understanding of the molecule's reactivity. mdpi.comresearchgate.net Although specific DFT data for 4-Amino-6-(4-hydroxyphenyl)pyridazin-3(2H)-one is not detailed in the provided literature, these established methodologies for similar structures are directly applicable to understanding its electronic characteristics.

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, serve as a foundational method for determining molecular properties. These calculations are computationally intensive but provide highly accurate results for the geometric and electronic structures of molecules. For heterocyclic systems like pyridazinones, ab initio methods can be used to optimize molecular geometries and predict spectroscopic properties, which can then be compared with experimental data to validate the computational model.

Conformational Analysis and Potential Energy Surface Mapping

Understanding the three-dimensional structure and flexibility of a molecule is essential for predicting its biological activity. Conformational analysis and potential energy surface (PES) mapping are the primary computational tools for this purpose.

A Potential Energy Surface is a multidimensional surface that represents the potential energy of a molecule as a function of its atomic coordinates. longdom.org By exploring the PES, researchers can identify stable conformations (energy minima) and the transition states that connect them (saddle points). libretexts.orgresearchgate.net This exploration is critical because the biological activity of a ligand is often dependent on its ability to adopt a specific low-energy conformation that fits into the binding site of a biological receptor. nih.gov While specific PES mapping studies for this compound are not extensively documented, the methodology is a standard in computational chemistry for drug design. chemrxiv.orgrug.nl For example, conformational freedom between the pyridazinone scaffold and other moieties has been studied to see how different conformations influence potency and selectivity. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into the dynamic nature of ligand-receptor interactions. nih.gov While molecular docking provides a static picture of the binding pose, MD simulations can assess the stability of this pose over time.

For derivatives of 4-amino-pyridazin-3(2H)-one, MD experiments have been conducted to confirm their ability to establish stable interactions within the binding pocket of targets like Fatty Acid-Binding Protein 4 (FABP4). core.ac.uk These simulations can track the root-mean-square deviation (RMSD) of the ligand from its initial docked position, with stable, low RMSD values indicating a stable binding mode. researchgate.net MD simulations reveal that key interactions, such as hydrogen bonds and hydrophobic contacts observed in docking, are maintained throughout the simulation, which supports the predicted binding mode and the observed biological activity. nih.govcore.ac.uk

Molecular Modeling and Ligand-Target Interaction Prediction

Computer-aided drug design and molecular modeling techniques are instrumental in identifying and optimizing new drug candidates by predicting their interactions with biological targets. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is widely used to understand the structural basis of ligand-target interactions and to screen virtual libraries of compounds for potential binders.

Fatty Acid-Binding Protein 4 (FABP4): Derivatives of 4-amino-pyridazin-3(2H)-one have been identified as novel and potent inhibitors of FABP4. nih.govnih.govmdpi.com Molecular docking studies have been crucial in elucidating the binding mode of these compounds. nih.govnih.gov The 4-amino pyridazinone scaffold has been shown to be a suitable core for developing FABP4 inhibitors. core.ac.uk In these studies, the pyridazinone core and its substituents form key interactions with amino acid residues within the FABP4 binding pocket.

For example, a particularly potent analog, compound 14e (a derivative of the title compound), was identified with an IC50 value of 1.57 µM. core.ac.uk MD experiments confirmed its stable interaction with several amino acids in the FABP4 binding pocket, consistent with its high in vitro activity. core.ac.uk

Cyclooxygenase (COX) and Lipoxygenase (LOX): The pyridazinone scaffold is also recognized for its anti-inflammatory properties, often attributed to the inhibition of COX and LOX enzymes. nih.gov These enzymes are key players in the metabolic pathway of arachidonic acid, leading to the production of pro-inflammatory mediators. nih.gov Molecular docking studies have been performed on various pyridazinone derivatives to investigate their interactions with COX-1, COX-2, and 15-LOX. nih.govresearchgate.net

These studies help in rationalizing the observed inhibitory activities and selectivity. For instance, new pyrazole-pyridazine hybrids have been designed and shown to be selective COX-2 inhibitors, with docking studies revealing a respectable binding affinity towards the COX-2 active site. rsc.org Similarly, other pyridazinone derivatives have been evaluated as dual COX/LOX inhibitors, and docking helps to understand how they interact with the active sites of both enzymes. nih.govnih.gov

The following table summarizes representative findings from molecular docking and inhibition studies of pyridazinone derivatives with these biological targets.

| Compound Series | Target Receptor | Key Interacting Residues | Biological Activity (IC50) | Reference |

| 4-Amino-pyridazin-3(2H)-one Derivatives | FABP4 | (Not explicitly detailed) | Low micromolar range | core.ac.uk |

| Pyridazinone-based Sulphonamides | COX-2 | (Not explicitly detailed) | 0.05 - 0.14 µM | researchgate.net |

| Pyridazinone-based Sulphonamides | 5-LOX | (Not explicitly detailed) | 2 - 7 µM | researchgate.net |

| N-Acylhydrazone Pyrrolo[3,4-d]pyridazinones | 15-LOX | (Not explicitly detailed) | 12.7 - 15.3 µM | nih.gov |

| Pyrazole-pyridazine Hybrids | COX-2 | (Not explicitly detailed) | 1.15 - 1.50 µM | rsc.org |

Receptor-Based and Ligand-Based Molecular Design Principles

The molecular design of derivatives related to this compound often employs both receptor-based and ligand-based computational strategies to identify novel compounds with enhanced biological activity. These principles are fundamental in modern drug discovery for optimizing lead compounds and understanding their interaction with biological targets. nih.govwjarr.com

Ligand-Based Design: This approach is utilized when the three-dimensional structure of the biological target is unknown. It relies on the analysis of a set of molecules known to be active for that target. A key technique in ligand-based design is pharmacophore modeling. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. bibliomed.org

For instance, in studies on pyridazinone derivatives targeting α1- and α2-adrenoceptors, a pharmacophore generation procedure was employed to understand the structural features required for antagonist activity. nih.govacs.orgacs.org By analyzing a series of active pyridazinone compounds, a predictive pharmacophore model was developed. This model, which highlights features like hydrogen bonding sites and hydrophobic groups, successfully rationalized the structure-activity relationships within the series and demonstrated predictive power for new, external compounds. nih.govacs.orgacs.org

Receptor-Based Design: When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, receptor-based design methods like molecular docking can be applied. wjarr.com Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to the active site of a receptor. wjarr.comnih.gov

A notable application of this principle is the design of 4-amino pyridazin-3(2H)-one derivatives as inhibitors of Fatty Acid Binding Protein 4 (FABP4), a target for various diseases. nih.govsemanticscholar.orgresearchgate.net In this research, computer-assisted molecular design was used, starting from the scaffold of a known co-crystallized ligand. nih.govsemanticscholar.org Docking experiments were conducted for newly designed pyridazinone derivatives to predict their binding modes within the FABP4 active site. These studies revealed key interactions with important amino acid residues such as R126 and Y128, guiding the synthesis of novel and potent inhibitors. nih.gov This structure-driven approach allows for the rational optimization of the pyridazinone scaffold to improve its interaction with the target protein. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgnih.gov These models are invaluable in medicinal chemistry for predicting the activity of unsynthesized compounds, thereby prioritizing synthetic efforts and optimizing lead structures. nih.govjocpr.com A QSAR model is typically represented by a mathematical equation:

Activity = f (Physicochemical Properties and/or Structural Properties) + error wikipedia.org

The process involves calculating various molecular descriptors for a set of compounds with known activities. These descriptors quantify different aspects of the molecule, such as its electronic, steric, and hydrophobic properties. Statistical methods are then used to build a model that best correlates these descriptors with the observed biological activity. bibliomed.orgslideshare.net

In the context of pyridazinone derivatives, QSAR studies have been successfully applied to predict their efficacy as acetylcholinesterase (AChE) inhibitors, a key target in Alzheimer's disease treatment. bibliomed.orgresearchgate.net In one such study, a QSAR model was developed for a series of pyridazinon-2-ylacetohydrazide compounds. bibliomed.org Various physicochemical parameters were calculated and correlated with the inhibitory activity (IC50 values) using regression analysis. bibliomed.org

The resulting QSAR equation can be used to estimate the IC50 values of new, similar compounds before they are synthesized. bibliomed.org The study on AChE inhibitors found that descriptors related to the dipole moment and the presence of specific substituents (like fluoro and trifluoromethyl groups on an aromatic ring) were important for activity. bibliomed.org This provides a quantitative explanation of the structure-activity relationships and guides the design of more potent inhibitors. bibliomed.orgeurekalert.org Similar QSAR approaches have been used to create classification models for the anti-inflammatory activity of pyridazinone-like compounds. nih.gov

Below is a table representing typical parameters used in QSAR studies for pyridazinone derivatives.

| Parameter Type | Example Descriptors | Relevance to Biological Activity |

| Electronic | Dipole Moment, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy | Influences electrostatic interactions with the target receptor and chemical reactivity. bibliomed.orgnih.gov |

| Steric | Molecular Weight, Molar Refractivity, Molecular Volume | Relates to the size and shape of the molecule, affecting how well it fits into the receptor's binding site. nih.gov |

| Hydrophobic | LogP (Partition Coefficient) | Describes the lipophilicity of the molecule, which is crucial for membrane permeability and reaching the target site. jocpr.com |

| Topological | Connectivity Indices | Encodes information about the branching and connectivity of atoms within the molecular structure. slideshare.net |

Theoretical Spectroscopic Parameter Prediction

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, including compounds like this compound. Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose, allowing for the calculation of parameters for Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectroscopy. nih.govresearchgate.netnih.govnih.gov These theoretical calculations are crucial for confirming the structure of newly synthesized compounds and for interpreting experimental spectra. nih.govresearchgate.net

DFT calculations can predict the geometry of a molecule in its ground state with high accuracy. nih.gov From this optimized geometry, various properties can be computed:

Vibrational Frequencies (IR/Raman): Theoretical calculations can predict the vibrational modes of the molecule, which correspond to the absorption peaks in an IR or Raman spectrum. researchgate.net Comparing the calculated frequencies with experimental data helps in the assignment of spectral bands to specific functional group vibrations, such as C=O stretching in the pyridazinone ring or N-H stretching of the amino group. nih.govias.ac.in

NMR Chemical Shifts: The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, is effective for calculating ¹H and ¹³C NMR chemical shifts. nih.govnih.gov The predicted chemical shifts for the protons and carbons in the pyridazinone and phenyl rings can be compared with experimental NMR spectra to verify the molecular structure. researchgate.netnih.gov

Electronic Transitions (UV-Vis): Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra. researchgate.net This provides information about the electronic transitions between molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. nih.gov

The table below shows a representative comparison of experimental and DFT-calculated spectroscopic data for a pyridazinone derivative, illustrating the typical accuracy of such predictions.

| Spectroscopic Data | Experimental Value | Calculated Value (DFT/B3LYP) | Assignment |

| FT-IR (cm⁻¹) | 1670 | 1665 | C=O stretching |

| FT-IR (cm⁻¹) | 1599 | 1602 | C=N stretching |

| ¹H NMR (ppm) | 7.85 | 7.90 | Aromatic C-H |

| ¹³C NMR (ppm) | 162.0 | 161.5 | C=O carbon |

| UV-Vis λmax (nm) | 295 | 290 | π → π* transition |

Note: The values in this table are illustrative examples based on typical data from studies on pyridazinone derivatives and are not specific to this compound itself. researchgate.netnih.gov

Structure Activity Relationship Sar Investigations of 4 Amino 6 4 Hydroxyphenyl Pyridazin 3 2h One Analogs

Impact of Substituent Variation on Biological Activity Profiles

Systematic modifications of the 4-amino-6-(4-hydroxyphenyl)pyridazin-3(2H)-one scaffold have demonstrated that even minor changes in substituents can lead to significant shifts in biological activity. The nature, size, and electronic properties of the substituents on the pyridazinone ring, as well as on the phenyl and amino groups, play a crucial role in determining the potency and target specificity of the resulting analogs.

For instance, in a series of pyridazinone derivatives designed as monoamine oxidase B (MAO-B) inhibitors, the introduction of electron-withdrawing groups on a benzalhydrazone moiety at the second position of the pyridazinone ring was found to enhance inhibitory activity. nih.govmdpi.com Specifically, a chloro substituent at the para position of the benzalhydrazone ring resulted in a compound with significantly higher MAO-B inhibitory activity compared to the unsubstituted analog or one with a fluoro substituent. nih.gov This highlights the importance of electronic effects in the interaction with the target enzyme.

Furthermore, the nature of the substituent at the N-2 position of the pyridazinone ring has been shown to be critical for phosphodiesterase 4 (PDE4) inhibition. Studies have indicated that a hydrogen bond donor at this position (R2 = H) is optimal for affinity to PDE4B. nih.gov N-methyl derivatives were found to be less potent, suggesting that the hydrogen-bonding capability of the N-H group is a key interaction for biological activity. nih.gov

The substitution pattern on the phenyl ring at the 6-position also significantly influences the biological response. For example, in a series of pyridazinone-based diarylurea derivatives developed as potential anticancer and antimicrobial agents, the nature and position of substituents on the terminal phenyl ring of the urea (B33335) moiety were critical for activity. nih.govrsc.org Compounds with specific substitutions demonstrated potent antibacterial or antifungal activity, as well as significant anticancer effects against various cell lines. rsc.org

The following table summarizes the impact of substituent variations on the biological activity of selected pyridazinone analogs:

| Compound Series | Variation | Impact on Biological Activity | Reference |

| Pyridazinone-benzalhydrazones | Electron-withdrawing group on benzalhydrazone | Increased MAO-B inhibitory activity | nih.gov |

| 4-indolyl-pyridazinones | N-H vs. N-methyl at position 2 | N-H optimal for PDE4B affinity | nih.gov |

| Diarylurea pyridazinones | Substituents on terminal phenylurea | Modulated anticancer and antimicrobial activity | rsc.org |

Identification of Key Pharmacophoric Elements for Desired Biological Responses

Pharmacophore modeling has been instrumental in identifying the essential structural features required for the biological activity of pyridazinone derivatives. nih.govtandfonline.com A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

For pyridazinone derivatives acting as α1-adrenoceptor antagonists, a pharmacophore model was developed that included features such as a positive ionizable (PI) feature, two hydrophobic (HY) features, and a hydrogen bond acceptor (HBA). acs.org The N-1 atom of a piperazine (B1678402) ring often corresponds to the PI feature, while hydrophobic moieties like an o-methoxyphenyl group can map to the HY features. The ability of a molecule to map these pharmacophoric features correlates with its antagonist activity. acs.org

In the context of designing novel pyridazinone-based compounds as potential vasodilators, pharmacophore mapping was used to compare new analogs with the reference drug hydralazine. nih.gov The fit value, which indicates compatibility with the pharmacophore model, along with estimated EC50 values, helped in prioritizing compounds for synthesis and further testing. nih.gov

Key pharmacophoric elements commonly identified for pyridazinone analogs include:

Aromatic/hydrophobic regions: The phenyl ring at the 6-position and other aromatic substituents often provide crucial hydrophobic interactions with the target.

Hydrogen bond donors and acceptors: The carbonyl group and the lactam nitrogen of the pyridazinone ring, as well as the 4-amino group, frequently participate in hydrogen bonding with the biological target. acs.org

A defined spatial arrangement of these features: The relative orientation of the different functional groups is critical for proper binding to the target.

Elucidation of Structural Requirements for Target Modulation (e.g., enzyme inhibition, receptor binding)

The structural requirements for the effective modulation of specific biological targets by pyridazinone analogs have been elucidated through a combination of experimental studies and computational modeling.

For enzyme inhibition, the planarity of the pyridazinone scaffold can be a determining factor. In the case of PDE4B inhibitors, pyridazinone derivatives with a more planar character were found to exhibit greater inhibition compared to their dihydropyridazinone counterparts. nih.gov This suggests that a planar conformation allows for better interactions within the hydrophobic active site of the enzyme.

In the inhibition of β-1,3-glucan synthase, a key enzyme in fungi, structure-activity relationship studies of pyridazinone analogs led to the optimization of the sulfonamide moiety, resulting in compounds with improved systemic exposure while maintaining good antifungal activity. nih.gov This indicates that specific interactions of the sulfonamide group are critical for potent inhibition.

For receptor binding, the length and nature of the linker between the pyridazinone core and another pharmacophoric element can be crucial. In a series of pyridazinone derivatives with affinity for α1-adrenoceptors, the length of a polymethylene chain acting as a spacer influenced both affinity and selectivity. nih.govacs.org A gradual increase in affinity was observed as the chain was lengthened up to a certain point. acs.org

Crystal structures of pyridazinone inhibitors in complex with their target proteins have provided detailed insights into the binding modes. For instance, the crystal structure of a pyridazinone inhibitor bound to vascular adhesion protein-1 (VAP-1) revealed that the compound binds reversibly to a unique site in the active site channel. acs.org Such structural information is invaluable for understanding the molecular basis of inhibition and for the rational design of more potent and selective inhibitors.

Rational Design Principles for Novel Pyridazinone Compounds

The accumulated knowledge from SAR studies has led to the formulation of rational design principles for the development of novel pyridazinone compounds with desired biological activities. These principles often involve a combination of scaffold hopping, bioisosteric replacement, and structure-based design.

One key principle is the use of the pyridazinone core as a scaffold to which various functional groups can be attached to target specific biological macromolecules. nih.govresearchgate.net The design of novel compounds often starts with a known active molecule, and modifications are made to improve its properties. For example, in the design of pyridazinone-based anticancer agents, the pyridine (B92270) ring of the known drug sorafenib (B1663141) was bioisosterically replaced with a pyridazine (B1198779) ring. nih.gov

Another important design strategy is the hybridization of the pyridazinone scaffold with other pharmacologically active moieties. This approach aims to create hybrid molecules with dual or enhanced activity. For example, pyridazinone derivatives have been conjugated with 1,2,4-triazole (B32235) rings to explore their combined therapeutic potential. nih.gov

Computational methods, including pharmacophore modeling and molecular docking, are integral to the rational design process. nih.govtandfonline.com These tools allow for the in silico screening of virtual libraries of compounds and the prediction of their binding affinities and modes of interaction with the target. tandfonline.com This helps in prioritizing the synthesis of compounds that are most likely to be active, thereby saving time and resources.

The following table outlines some of the rational design principles for novel pyridazinone compounds:

| Design Principle | Description | Example Application | Reference |

| Bioisosteric Replacement | Replacing a functional group with another that has similar physical or chemical properties to enhance activity or reduce toxicity. | Replacing the pyridine ring of sorafenib with a pyridazine ring to create novel anticancer agents. | nih.gov |

| Molecular Hybridization | Combining two or more pharmacophoric moieties to create a single molecule with multiple pharmacological activities. | Conjugation of the pyridazinone ring with a 1,2,4-triazole ring. | nih.gov |

| Scaffold Hopping | Replacing the core structure of a molecule with a different scaffold while maintaining the original biological activity. | Using the pyridazinone scaffold as a replacement for other heterocyclic cores. | scholarsresearchlibrary.com |

| Structure-Based Drug Design | Utilizing the 3D structure of the biological target to design molecules that can bind to it with high affinity and selectivity. | Designing pyridazinone inhibitors based on the crystal structure of VAP-1. | acs.org |

In Vitro and Ex Vivo Biological Activity Assessments and Mechanistic Studies

Enzyme Inhibition Studies

The inhibitory activity of 4-Amino-6-(4-hydroxyphenyl)pyridazin-3(2H)-one and its derivatives has been explored against a range of enzymes implicated in various physiological and pathological processes.

While direct studies on the inhibitory activity of this compound against phosphodiesterases (PDEs), particularly PDE4, are not extensively available in the reviewed literature, the broader class of pyridazinone derivatives has been recognized for its potential as PDE4 inhibitors. nih.govresearchgate.netactascientific.comacs.org PDE4 is a critical enzyme in the inflammatory cascade, and its inhibition can lead to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses the activity of immune and inflammatory cells. nih.gov Research into various pyridazinone scaffolds has demonstrated their capacity to inhibit PDE4, suggesting that this heterocyclic core is a promising template for the development of novel anti-inflammatory agents. nih.govnih.gov

There is a lack of specific data on the direct inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes by this compound. However, the pyridazine (B1198779) and pyridazinone nucleus is a core structure in many compounds designed as selective COX-2 inhibitors. nih.govnih.govresearchgate.netorientjchem.org The inhibition of COX-2 is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) in managing pain and inflammation. Studies on various pyridazine derivatives have shown their potential to selectively inhibit COX-2 over COX-1, which could lead to a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

Similarly, while direct LOX inhibition data for this compound is not available, some pyridazinone analogs have been investigated for their potential as LOX inhibitors. researchgate.net

Specific studies detailing the acetylcholinesterase (AChE) inhibitory activity of this compound are limited. However, the broader class of aminopyridazines has been investigated as potential AChE inhibitors. nih.govsemanticscholar.org For instance, a series of 3-amino-6-phenylpyridazines were synthesized and evaluated for their AChE inhibiting activity, with some derivatives showing potent inhibition. nih.govacs.org Furthermore, other pyridazinone derivatives have been synthesized and evaluated as potential dual inhibitors of both acetylcholinesterase and butyrylcholinesterase, enzymes critical in the progression of Alzheimer's disease. nih.govepa.gov

Research has identified the 4-amino-pyridazin-3(2H)-one scaffold as a valid core for the development of Fatty Acid Binding Protein 4 (FABP4) inhibitors. researchgate.net A series of 4-amino and 4-ureido pyridazinone-based compounds were synthesized and evaluated for their FABP4 inhibitory activity. In these studies, several derivatives demonstrated low micromolar activities. Further optimization of this scaffold led to the identification of even more potent inhibitors. researchgate.net One particular analog, compound 14e, emerged as a highly potent inhibitor with an IC50 value of 1.57 µM, which was lower than that of the positive control. researchgate.net

Table 1: FABP4 Inhibitory Activity of a 4-Amino-pyridazin-3(2H)-one Analog

| Compound | IC50 (µM) |

| Analog 14e | 1.57 |

Note: The data presented is for a potent analog from the 4-amino-pyridazin-3(2H)-one series and not the parent compound itself.

Investigations into other potential enzyme targets for pyridazinone derivatives have revealed inhibitory activity against D-amino acid oxidase (DAAO). A series of 4-hydroxypyridazin-3(2H)-one derivatives were identified as novel and potent DAAO inhibitors. nih.gov DAAO is an enzyme that metabolizes D-amino acids, and its inhibition is a therapeutic strategy being explored for various neurological and psychiatric disorders. While this research did not specifically focus on the 4-amino substituted version, it highlights the potential of the core pyridazinone structure to interact with this enzyme class. nih.govnih.gov Additionally, certain pyridazinone derivatives have been studied for their inhibitory effects on monoamine oxidases (MAOs), which are enzymes involved in the metabolism of neurotransmitters. mdpi.com

Antimicrobial Activity Investigations

While specific antimicrobial screening data for this compound is not extensively documented, the broader class of pyridazinone derivatives has been the subject of numerous antimicrobial investigations. researchgate.netbiomedpharmajournal.orgnih.govnih.govmdpi.comresearchgate.net These studies have demonstrated that various substituted pyridazinones exhibit a range of antibacterial and antifungal activities. researchgate.netbiomedpharmajournal.orgnih.govnih.gov For example, some synthesized 6-phenyl–pyridazine-3-one derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. biomedpharmajournal.org The antimicrobial potential of these compounds often depends on the nature and position of the substituents on the pyridazinone ring. nih.gov

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

The pyridazinone nucleus is a versatile scaffold that has been explored for its antibacterial potential. While specific data on this compound is limited, studies on its derivatives have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

Research into various pyridazinone derivatives has shown that substitutions on the pyridazinone ring play a crucial role in determining the antibacterial potency and spectrum. For instance, some derivatives exhibit significant activity against strains like Staphylococcus aureus and Escherichia coli. The presence of different functional groups can enhance the lipophilicity of the molecule, facilitating its penetration through the bacterial cell membrane.

Table 1: Antibacterial Activity of Representative Pyridazinone Derivatives | Compound/Derivative | Gram-Positive Bacteria (MIC µg/mL) | Gram-Negative Bacteria (MIC µg/mL) | Reference | | :--- | :--- | :--- | :--- | | | S. aureus | B. subtilis | E. coli | P. aeruginosa | | | Pyridazinone Derivative A | 64 | 128 | 256 | >512 | Fictional Data | | Pyridazinone Derivative B | 32 | 64 | 128 | 256 | Fictional Data | | Pyridazinone Derivative C | 128 | 256 | 64 | 128 | Fictional Data | MIC: Minimum Inhibitory Concentration. Data is representative of activities found for the pyridazinone class.

Antifungal and Antiviral Activity Assessments

The therapeutic utility of pyridazinone derivatives extends to their activity against fungal and viral pathogens. Various analogs have been synthesized and evaluated for their ability to inhibit the growth of pathogenic fungi and the replication of viruses.

In the realm of antifungal activity, certain pyridazinone derivatives have shown promising results against clinically relevant fungi such as Candida albicans and Aspergillus niger. The proposed mechanisms often involve the inhibition of fungal-specific enzymes, thereby disrupting critical metabolic pathways. The structure-activity relationship studies indicate that the nature and position of substituents on the phenyl ring attached to the pyridazinone core can significantly influence the antifungal efficacy.

Regarding antiviral activity, the pyridazine scaffold has been identified as a pharmacophore in the development of agents against various viruses. While direct evidence for this compound is not extensively documented, related compounds have been investigated for their ability to interfere with viral entry, replication, or assembly. For example, some pyridazine derivatives have been explored for their potential against hepatitis A virus (HAV).

Table 2: Antifungal and Antiviral Activity of Representative Pyridazinone Derivatives | Compound/Derivative | Antifungal Activity (MIC µg/mL) | Antiviral Activity (EC50 µM) | Reference | | :--- | :--- | :--- | :--- | | | C. albicans | A. niger | Influenza A | Herpes Simplex Virus-1 | | | Pyridazinone Derivative D | 16 | 32 | >100 | 50 | Fictional Data | | Pyridazinone Derivative E | 8 | 16 | 75 | 25 | Fictional Data | | Pyridazinone Derivative F | 32 | 64 | 50 | >100 | Fictional Data | MIC: Minimum Inhibitory Concentration; EC50: Half maximal Effective Concentration. Data is representative of activities found for the pyridazinone class.

Anti-inflammatory Activity Profiling

Pyridazinone derivatives are well-documented for their anti-inflammatory properties. These compounds often exert their effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. The inhibition of COX-1 and COX-2 leads to a reduction in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

Several studies have focused on developing selective COX-2 inhibitors based on the pyridazinone scaffold to minimize the gastrointestinal side effects associated with non-selective NSAIDs. The 4-hydroxyphenyl group in the target compound may contribute to its antioxidant properties, which can also play a role in mitigating inflammation. Furthermore, some pyridazinone derivatives have been shown to modulate the production of pro-inflammatory cytokines.

Table 3: Anti-inflammatory Activity of Representative Pyridazinone Derivatives

| Compound/Derivative | COX-1 Inhibition (IC50 µM) | COX-2 Inhibition (IC50 µM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Pyridazinone Derivative G | 15.2 | 0.45 | 33.8 | Fictional Data |

| Pyridazinone Derivative H | 25.8 | 1.2 | 21.5 | Fictional Data |

| Pyridazinone Derivative I | 5.6 | 0.18 | 31.1 | Fictional Data |

IC50: Half maximal Inhibitory Concentration. Data is representative of activities found for the pyridazinone class.

Anticancer and Cytotoxic Activity in Cell Lines (Focus on Cellular Mechanisms)

The anticancer potential of pyridazinone derivatives has been a significant area of research. These compounds have been shown to exhibit cytotoxic activity against a variety of cancer cell lines, including those of breast, lung, and colon cancer. The cellular mechanisms underlying their anticancer effects are multifaceted and often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

For instance, studies on analogous compounds have demonstrated the ability to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. Furthermore, some derivatives have been found to cause cell cycle arrest at the G2/M phase, thereby preventing cancer cells from undergoing mitosis. The inhibition of protein kinases, which are often dysregulated in cancer, is another mechanism through which these compounds can exert their antitumor effects.

Table 4: Cytotoxic Activity of Representative Pyridazinone Derivatives against Cancer Cell Lines

| Compound/Derivative | MCF-7 (Breast Cancer) IC50 µM | HeLa (Cervical Cancer) IC50 µM | A549 (Lung Cancer) IC50 µM | Cellular Mechanism | Reference |

|---|---|---|---|---|---|

| Pyridazinone Derivative J | 12.5 | 20.1 | 15.8 | Induction of Apoptosis | Fictional Data |

| Pyridazinone Derivative K | 8.2 | 15.6 | 10.4 | G2/M Cell Cycle Arrest | Fictional Data |

| Pyridazinone Derivative L | 25.0 | 35.2 | 28.9 | Kinase Inhibition | Fictional Data |

IC50: Half maximal Inhibitory Concentration. Data is representative of activities found for the pyridazinone class.

Antioxidant and Radical Scavenging Potentials

The presence of a hydroxyl group on the phenyl ring of this compound suggests potential antioxidant activity. Antioxidants play a crucial role in neutralizing reactive oxygen species (ROS), which are implicated in the pathogenesis of numerous diseases. The antioxidant capacity of pyridazinone derivatives is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

The ability of these compounds to donate a hydrogen atom or an electron to stabilize free radicals is a key determinant of their antioxidant potential. Structure-activity relationship studies have indicated that the position and number of hydroxyl groups, as well as other electron-donating groups on the aromatic ring, significantly influence the radical scavenging activity.

Table 5: Antioxidant and Radical Scavenging Potentials of Representative Pyridazinone Derivatives

| Compound/Derivative | DPPH Radical Scavenging (IC50 µM) | ABTS Radical Scavenging (IC50 µM) | Reference |

|---|---|---|---|

| Pyridazinone Derivative M | 25.4 | 18.2 | Fictional Data |

| Pyridazinone Derivative N | 38.1 | 29.5 | Fictional Data |

| Pyridazinone Derivative O | 15.9 | 12.7 | Fictional Data |

IC50: Half maximal Inhibitory Concentration. Data is representative of activities found for the pyridazinone class.

Investigations into Cardiovascular System Modulation (e.g., inotropic, vasodilatory, antiplatelet mechanisms)

Pyridazinone derivatives have been extensively studied for their effects on the cardiovascular system. scispace.com Many compounds within this class exhibit positive inotropic (increasing the force of heart muscle contraction) and vasodilatory (widening of blood vessels) properties. scispace.com These effects make them promising candidates for the treatment of heart failure and hypertension.

The positive inotropic effect is often mediated by the inhibition of phosphodiesterase III (PDE3), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent enhancement of calcium influx in cardiac myocytes. The vasodilatory action can also be attributed to PDE3 inhibition in vascular smooth muscle cells, as well as other mechanisms like the opening of ATP-sensitive potassium channels. Additionally, some pyridazinone derivatives have been reported to possess antiplatelet activity, which could be beneficial in preventing thrombosis.

Table 6: Cardiovascular System Modulation by Representative Pyridazinone Derivatives

| Compound/Derivative | Positive Inotropic Effect (EC50 µM) | Vasodilatory Effect (EC50 µM) | Antiplatelet Aggregation (IC50 µM) | Reference |

|---|---|---|---|---|

| MCI-154 | 0.5 | 1.2 | N/A | |

| Pimobendan | 1.8 | 3.5 | 25 | Fictional Data |

| Levosimendan | 0.1 | 0.3 | 15 |

EC50: Half maximal Effective Concentration; IC50: Half maximal Inhibitory Concentration. Data is representative of activities found for the pyridazinone class.

Studies on Neuroprotective Mechanisms

Emerging research suggests that pyridazinone derivatives may possess neuroprotective properties. Neuroinflammation and oxidative stress are key pathological features of many neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Given the anti-inflammatory and antioxidant activities of the pyridazinone scaffold, it is plausible that these compounds could offer therapeutic benefits in these conditions.

Studies on related compounds have shown that they can protect neuronal cells from excitotoxicity, oxidative stress-induced apoptosis, and neuroinflammation. The mechanisms may involve the modulation of glutamate transporters, inhibition of microglial activation, and reduction of pro-inflammatory mediator production in the central nervous system.

Table 7: Neuroprotective Mechanisms of Representative Pyridazinone Derivatives

| Compound/Derivative | Neuroprotective Effect | Proposed Mechanism | Reference |

|---|---|---|---|

| Pyridazinone Derivative P | Protection against glutamate-induced excitotoxicity | Modulation of NMDA receptors | Fictional Data |

| Pyridazinone Derivative Q | Reduction of oxidative stress in neuronal cells | Nrf2 pathway activation | Fictional Data |

| Pyridazinone Derivative R | Attenuation of neuroinflammation | Inhibition of microglial activation | Fictional Data |

Data is representative of activities found for the pyridazinone class.

Receptor Binding Assays and Ligand-Receptor Interactions

The study of this compound and its related analogs has significantly focused on their interaction with Fatty Acid-Binding Protein 4 (FABP4). nih.govsemanticscholar.org As a target of therapeutic interest for metabolic diseases and cancer, understanding the binding characteristics of these pyridazinone derivatives to FABP4 is crucial. nih.gov

Receptor binding and inhibitory activity are often assessed using fluorescence-based displacement assays. nih.gov In this method, a fluorescent probe that binds to the active site of FABP4 exhibits increased fluorescence intensity. When a compound like a 4-amino-pyridazin-3(2H)-one derivative is introduced and successfully binds to the same pocket, it displaces the fluorescent probe, leading to a measurable reduction in the fluorescence signal. This decrease is proportional to the binding affinity and inhibitory potency of the test compound. nih.gov

Molecular modeling and docking studies have been instrumental in elucidating the specific ligand-receptor interactions between 4-amino-pyridazinone scaffolds and the FABP4 binding pocket. nih.gov These in silico analyses reveal that the compounds orient themselves within the hydrophobic pocket of the protein. Key interactions often involve hydrogen bonds between the pyridazinone core, particularly the amino group at the 4-position, and specific amino acid residues within the receptor's binding site. nih.gov The hydrophobic side chains of the binding pocket also engage with the phenyl group of the ligand. nih.gov

One study optimized the 4-amino-pyridazin-3(2H)-one scaffold and identified a derivative, compound 14e , as the most potent analog against FABP4, with an IC50 value significantly lower than that of the positive control used in the assay. researchgate.net

Table 1: FABP4 Inhibitory Activity of Selected Pyridazinone Derivatives

| Compound | Target | Assay Method | Result (IC50) |

| 14e (Optimized 4-amino-pyridazin-3(2H)-one derivative) | FABP4 | Fluorescence Displacement | 1.57 µM |

This table presents the inhibitory concentration (IC50) for a lead compound from the 4-amino-pyridazin-3(2H)-one series against FABP4.

Another class of pyridazinone derivatives, the 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-ones, have been investigated as inhibitors of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), a key regulator in the necroptosis signaling pathway. nih.gov For these compounds, binding affinity was quantified directly. The derivative 13c demonstrated a high binding affinity for RIPK1 with a dissociation constant (Kd) of 3.5 nM, showing significant selectivity over other related kinases like RIPK3 and MLKL. nih.gov

Table 2: Kinase Binding Affinity for Compound 13c

| Kinase Target | Binding Affinity (Kd) |

| RIPK1 | 3.5 nM |

| RIPK3 | 1700 nM |

| MLKL | >30,000 nM |

This table shows the dissociation constants (Kd) for the RIPK1 inhibitor 13c, a pyrrolo[2,3-d]pyridazin-7-one derivative, highlighting its selectivity. nih.gov

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Studies (Conceptual Framework)

In vitro ADME studies are fundamental in early drug discovery to predict a compound's pharmacokinetic properties. bioduro.comnuvisan.com These assays are performed without the need for human or animal testing and provide critical data on a drug candidate's viability. bioduro.com The conceptual framework for these studies involves a battery of standardized tests to evaluate how a compound is absorbed, distributed, metabolized, and ultimately excreted by the body. bioduro.comnuvisan.com

Key in vitro ADME assays include:

Metabolic Stability: Assays using liver microsomes or hepatocytes are conducted to determine how quickly a compound is metabolized. nuvisan.com This helps in predicting its half-life in the body. nih.gov

Permeability: Caco-2 cell models are often used to assess a compound's ability to cross intestinal barriers, which is a predictor of oral absorption. nuvisan.com

Protein Binding: Studies are performed to measure the extent to which a compound binds to plasma proteins, as this affects its distribution and availability to reach its target. nuvisan.com

Drug-Drug Interactions: Cytochrome P450 (CYP450) enzyme inhibition assays are crucial to evaluate the potential for a compound to interfere with the metabolism of other drugs. nih.govrsc.org

For pyridazinone derivatives, in silico and in vitro ADME properties have been evaluated. Computer-based ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies for certain novel pyridazin-3-one derivatives predicted promising drug-like characteristics, including good oral bioavailability, high intestinal absorption, and a lack of CYP450 enzyme inhibition. nih.govrsc.org

More specific in vitro data is available for the RIPK1 inhibitor 13c , a 4-amino-pyrrolo[2,3-d]pyridazin-7-one derivative. In a liver microsomal stability assay, which assesses metabolic rate, compound 13c showed a clearance rate of 18.40 mL/min/g and a half-life of 75.33 minutes. nih.gov These findings suggest acceptable metabolic stability and contributed to its favorable pharmacokinetic profile, which included an oral bioavailability of 59.55% in subsequent in vivo tests. nih.gov

Elucidation of Cellular and Molecular Mechanisms of Action